

An In-Depth Technical Guide to ALB-109564 Hydrochloride

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Compound of Interest

Compound Name: ALB-109564 hydrochloride

Cat. No.: B605275

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of **ALB-109564 hydrochloride**, a novel tubulin inhibitor. The information is curated for researchers, scientists, and professionals involved in drug development and oncology research.

Chemical Structure and Properties

ALB-109564 hydrochloride is a semi-synthetic derivative of vinblastine, a well-known vinca alkaloid. Its chemical name is 12'-Methylthiovinblastine hydrochloride. The introduction of a methylthio group at the 12' position of the vinblastine backbone is a key structural modification.

Chemical Data Summary

Property	Value	Source
Synonyms	12'-Methylthiovinblastine hydrochloride, ALB 109564(a)	[1]
Molecular Formula	C47H62Cl2N4O9S	N/A
Mechanism of Action	Tubulin inhibitor, disrupts mitosis	[1]
Development Status	Investigated in a Phase 1 clinical trial for solid tumors	[1][2]

Synthesis of ALB-109564 Hydrochloride

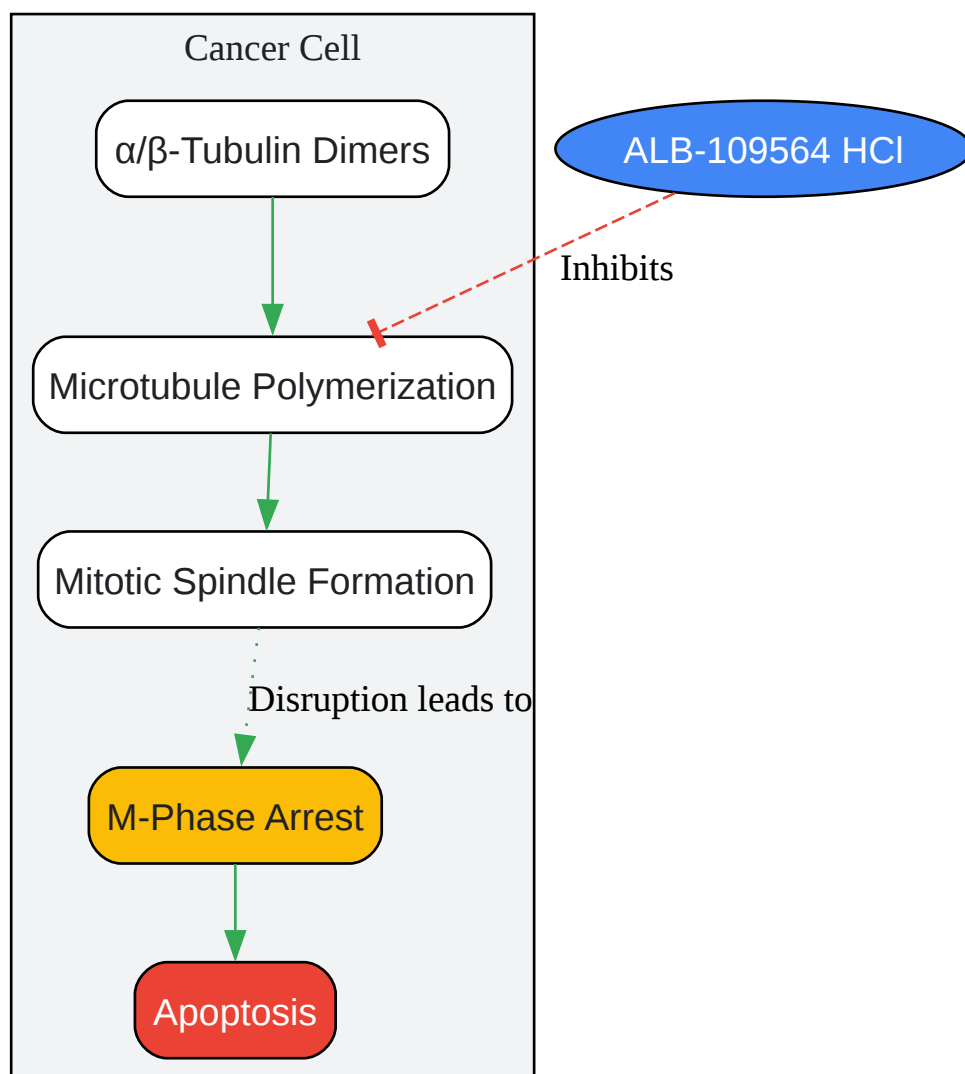
The synthesis of **ALB-109564 hydrochloride**, as described in the literature, is a targeted modification of the natural product vinblastine. The process involves a two-step chemical transformation to introduce the methylthio group at the 12' position of the catharanthine moiety of the vinblastine molecule.

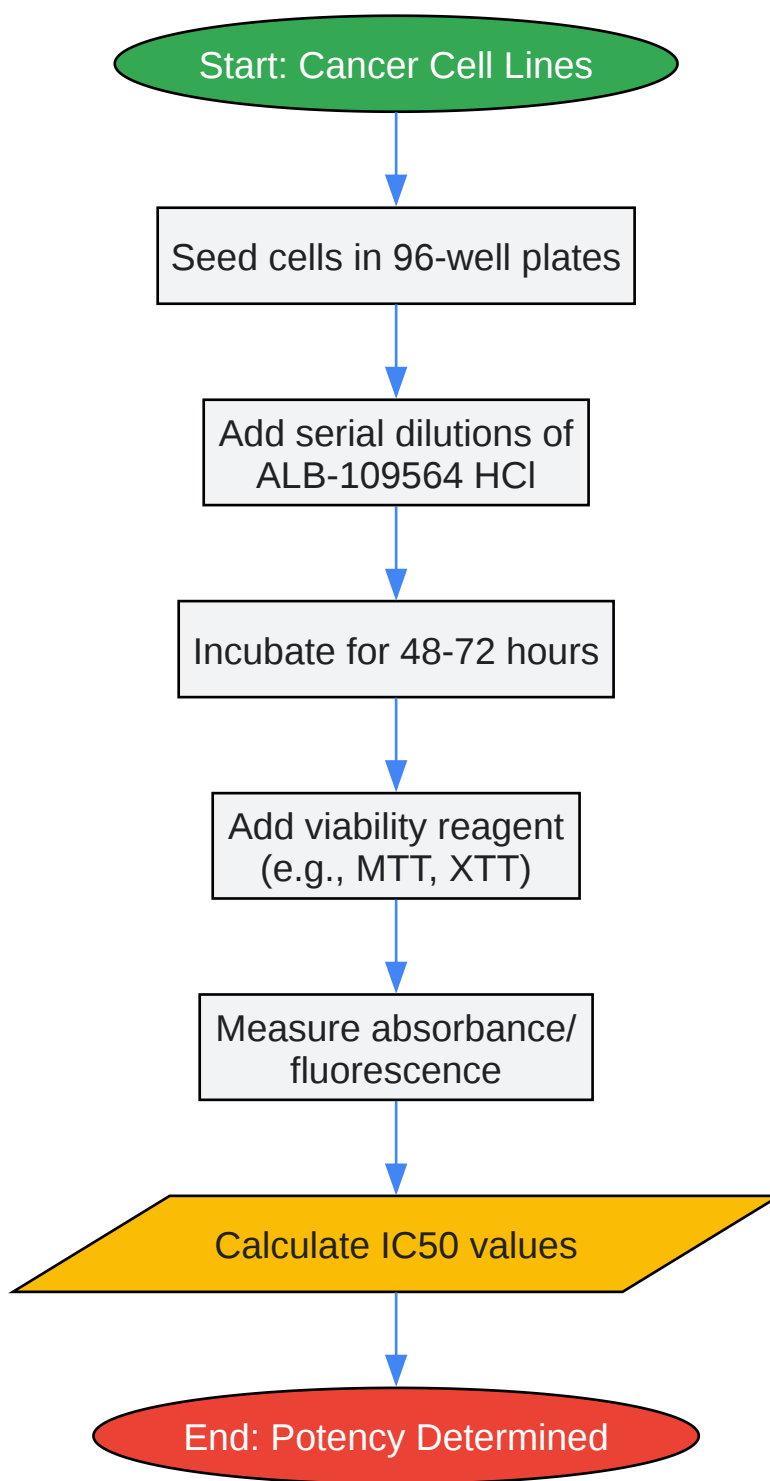
Experimental Protocol: High-Level Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **ALB-109564 hydrochloride** is not publicly available in the reviewed literature. However, the overall synthetic strategy can be summarized as follows:

- **Selective Iodination:** The synthesis begins with the selective iodination of the 12' position of vinblastine. This step is crucial for directing the subsequent functionalization to the desired position on the aromatic ring of the catharanthine unit. The reaction conditions are optimized to achieve high regioselectivity.
- **Thiomethylation:** Following the iodination, a thiomethylation reaction is performed. The iodine atom at the 12' position is displaced by a methylthio (-SCH₃) group. This is typically achieved using a methylthiolate salt or a related reagent. The resulting product is 12'-Methylthiovinblastine, which is then converted to its hydrochloride salt.[1]

Synthesis Workflow Diagram





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References

- 1. 12'-Methylthiovinblastine Dihydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
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